1-Chloro-2-(phenylsulfanyl)benzene
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Overview
Description
1-Chloro-2-(phenylsulfanyl)benzene, also known as 2-chlorophenyl phenyl sulfide, is an organic compound with the molecular formula C12H9ClS. It is a derivative of benzene, where a chlorine atom and a phenylsulfanyl group are attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-(phenylsulfanyl)benzene can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution reaction of 2-chloronitrobenzene with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles, leading to the formation of substituted products.
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents such as ethanol or dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Catalysts like aluminum chloride or iron(III) chloride in solvents like dichloromethane.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted benzene derivatives.
Electrophilic Aromatic Substitution: Various substituted benzene compounds.
Oxidation: Sulfoxides and sulfones.
Scientific Research Applications
1-Chloro-2-(phenylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-chloro-2-(phenylsulfanyl)benzene involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a new carbon-electrophile bond. The phenylsulfanyl group can also undergo oxidation, leading to the formation of sulfoxides or sulfones .
Comparison with Similar Compounds
1-Chloro-2-(phenylsulfanyl)benzene can be compared with other similar compounds such as:
Chlorobenzene: Lacks the phenylsulfanyl group, making it less reactive in certain nucleophilic substitution reactions.
Thiophenol: Contains a thiol group instead of a phenylsulfanyl group, leading to different reactivity and applications.
2-Chlorophenyl phenyl ether: Contains an ether linkage instead of a sulfide linkage, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a chlorine atom and a phenylsulfanyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
33667-82-2 |
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Molecular Formula |
C12H9ClS |
Molecular Weight |
220.72 g/mol |
IUPAC Name |
1-chloro-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H9ClS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H |
InChI Key |
KTTZERQLFNVLKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2Cl |
Origin of Product |
United States |
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